

Calusterone structure and chemical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Calusterone**
Cat. No.: **B1668235**

[Get Quote](#)

Calusterone: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calusterone (7 β ,17 α -dimethyltestosterone) is a synthetic, orally active anabolic-androgenic steroid (AAS) that has been investigated for its therapeutic potential, particularly as an antineoplastic agent in the treatment of breast cancer.^{[1][2][3]} Structurally, it is a 17 α -alkylated derivative of testosterone, a modification that enhances its oral bioavailability.^[4] **Calusterone** is the 7 β -isomer of bolasterone.^[2] This technical guide provides a detailed overview of the structure, chemical properties, and key experimental methodologies related to **Calusterone**, intended for researchers, scientists, and professionals in drug development.

Chemical Structure and Properties

Calusterone is chemically designated as (7S,8R,9S,10R,13S,14S,17S)-17-hydroxy-7,10,13,17-tetramethyl-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one.^[4] Its structure is characterized by the four-ring steroid nucleus with methyl groups at the C7 (in the β position) and C17 (in the α position) positions, and a hydroxyl group at C17.

Table 1: Chemical and Physical Properties of **Calusterone**

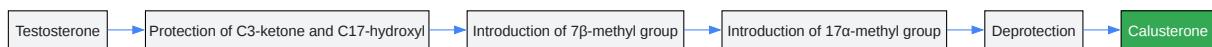

Property	Value	Reference(s)
IUPAC Name	(7S,8R,9S,10R,13S,14S,17S)-17-hydroxy-7,10,13,17-tetramethyl-7-dodecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one	[4]
CAS Number	17021-26-0	[2]
Molecular Formula	C ₂₁ H ₃₂ O ₂	[2]
Molecular Weight	316.485 g/mol	[2]
Melting Point	128 °C	[5]
Optical Rotation	+57° (in methyl chloride)	[5]
Solubility	Insoluble in water, freely soluble in alcohol.	[5]
UV Absorption max (in alcohol)	243 nm	[5]

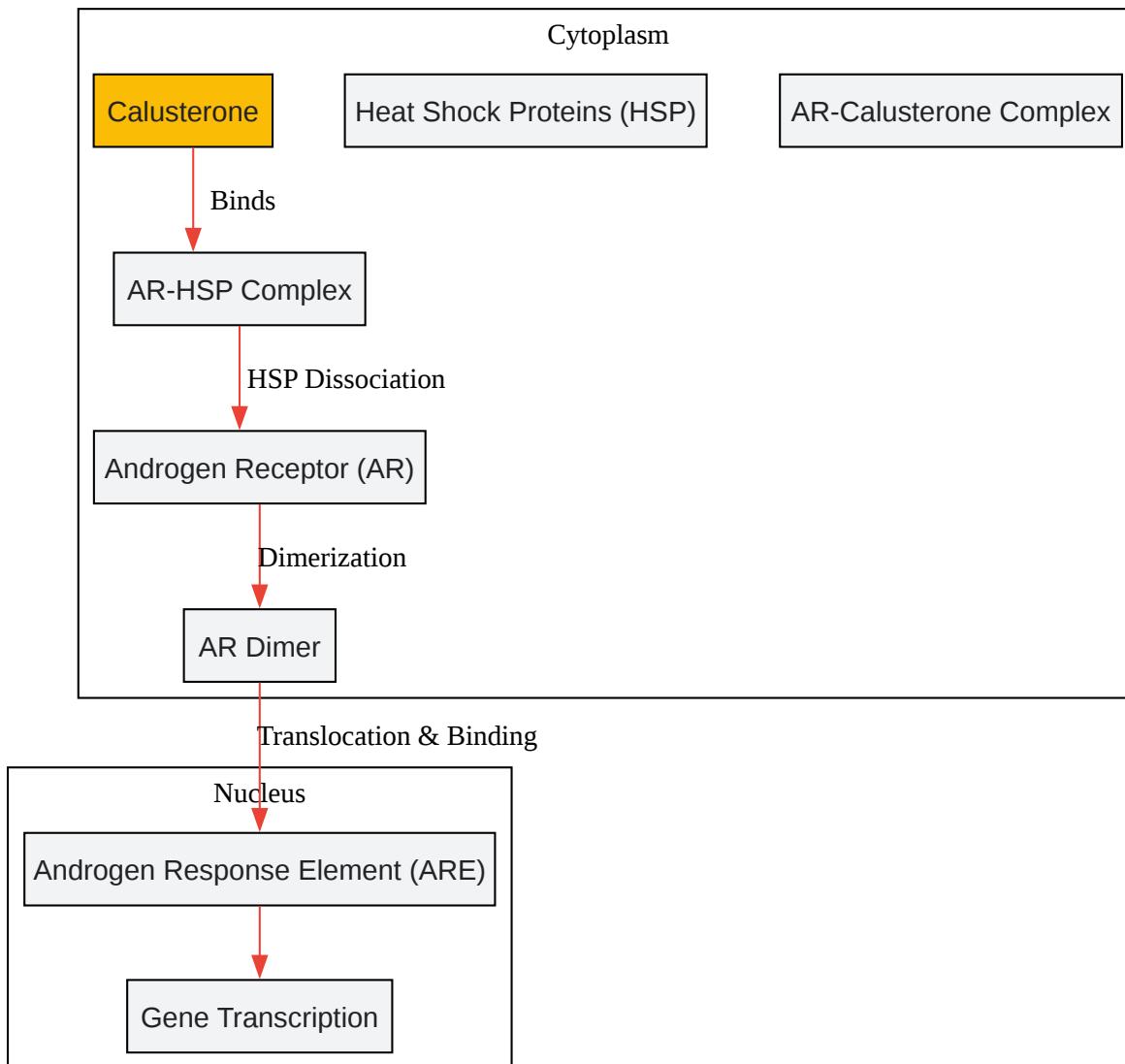
Table 2: Spectroscopic Data of **Calusterone**

Spectroscopic Technique	Data	Reference(s)
¹ H-NMR	Detailed peak assignments and coupling constants are not readily available in the public domain. General spectra can be found in spectral databases.	
¹³ C-NMR	Detailed peak assignments are not readily available in the public domain. General spectra can be found in spectral databases.	
Mass Spectrometry	Electron ionization mass spectra are available, showing a molecular ion peak consistent with its molecular weight. Detailed fragmentation patterns are a subject for further research.	[6]
Infrared (IR) Spectroscopy	Specific IR absorption data is not readily available in the public domain.	

Synthesis

A detailed, step-by-step synthesis protocol for **Calusterone** is not widely published. However, the general synthetic strategy involves the modification of a testosterone precursor. A plausible synthetic workflow is outlined below.

[Click to download full resolution via product page](#)

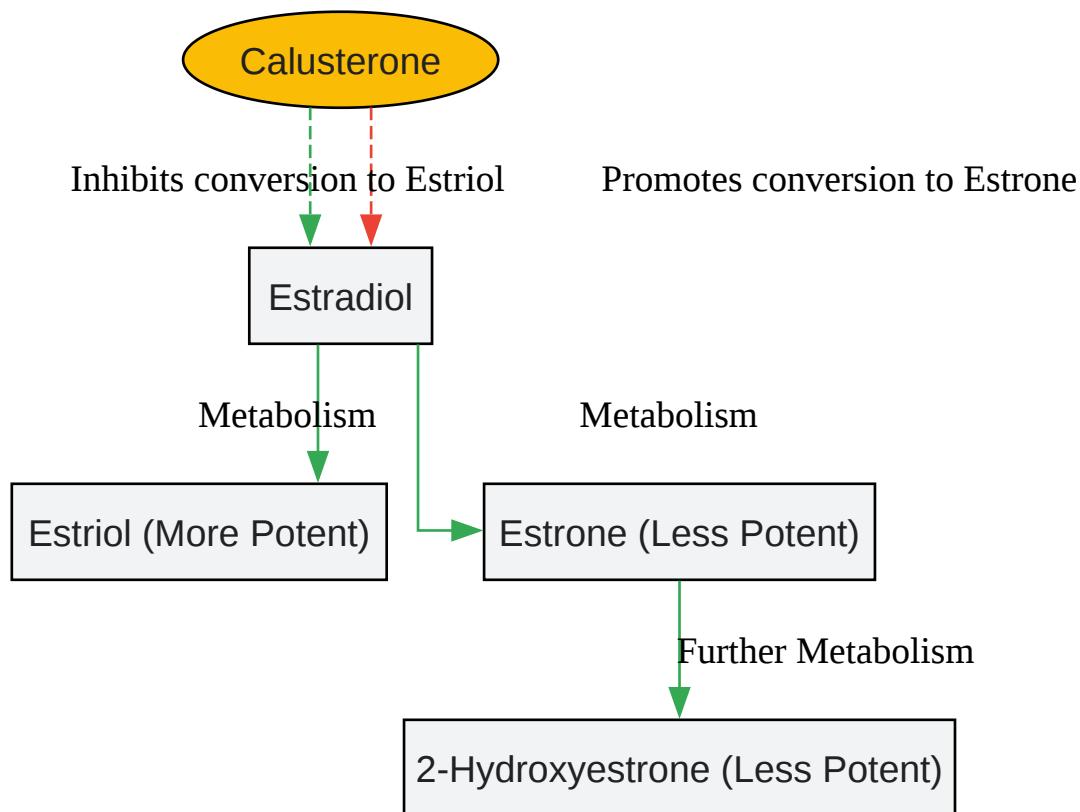

A plausible synthetic workflow for **Calusterone**.

Signaling Pathways and Mechanism of Action

Calusterone exerts its biological effects primarily through two mechanisms: direct interaction with the androgen receptor and modulation of estradiol metabolism.[\[5\]](#)

Androgen Receptor Signaling Pathway

As an androgen, **Calusterone** binds to and activates the androgen receptor (AR), a ligand-activated transcription factor. This initiates a signaling cascade that leads to the transcription of target genes involved in cell growth and proliferation.



[Click to download full resolution via product page](#)

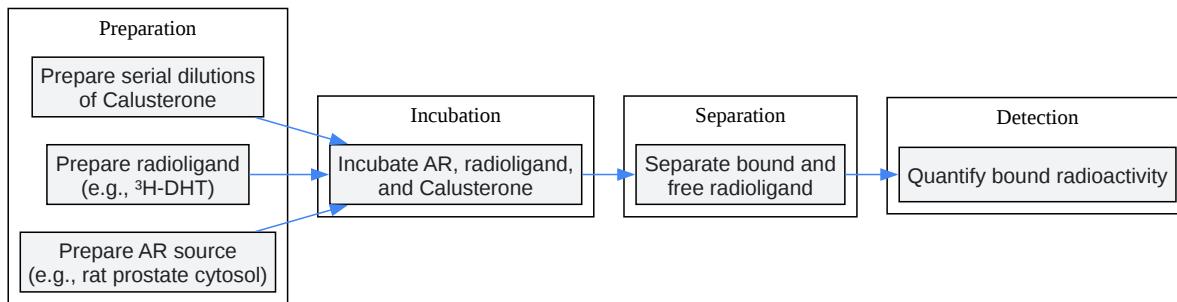
Androgen Receptor signaling pathway activated by **Calusterone**.

Modulation of Estradiol Metabolism

Calusterone has been shown to alter the metabolism of estradiol, leading to a decrease in the production of more potent estrogens like estriol and an increase in the formation of less potent metabolites such as estrone and 2-hydroxyestrone.^[7] This shift in estrogen metabolism may contribute to its anti-tumor effects in hormone-sensitive breast cancer.

[Click to download full resolution via product page](#)

Calusterone's effect on estradiol metabolism.


Experimental Protocols

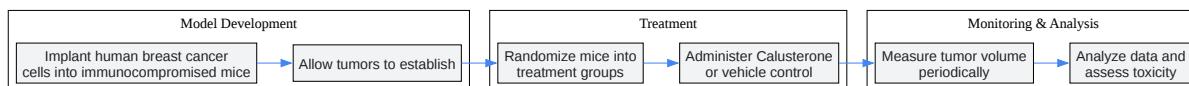
Detailed experimental protocols specifically for **Calusterone** are not readily available. However, standard methodologies for assessing androgen receptor binding and anti-tumor activity can be adapted.

Androgen Receptor Competitive Binding Assay

This assay determines the ability of a test compound to compete with a radiolabeled androgen for binding to the androgen receptor.

Workflow:

[Click to download full resolution via product page](#)


Workflow for an Androgen Receptor competitive binding assay.

Methodology: A source of androgen receptor (e.g., cytosol from rat ventral prostate) is incubated with a fixed concentration of a radiolabeled androgen (e.g., [³H]-dihydrotestosterone) and varying concentrations of **Calusterone**. After incubation, bound and free radioligand are separated (e.g., using hydroxyapatite). The amount of bound radioactivity is then quantified using liquid scintillation counting. The concentration of **Calusterone** that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined.

In Vivo Anti-Tumor Efficacy Study

The anti-tumor activity of **Calusterone** can be evaluated in animal models of breast cancer.

Workflow:

[Click to download full resolution via product page](#)

Workflow for an in vivo anti-tumor efficacy study.

Methodology: Human breast cancer cells (e.g., MCF-7) are implanted into immunocompromised mice. Once tumors are established, the mice are randomized into treatment and control groups. **Calusterone** is administered orally at various doses, and tumor growth is monitored over time by measuring tumor volume. At the end of the study, tumors can be excised and weighed, and further analysis (e.g., histology, biomarker analysis) can be performed. Animal well-being is monitored throughout the study to assess toxicity.[\[8\]](#)

Conclusion

Calusterone is a synthetic androgen with a distinct chemical structure and a dual mechanism of action involving androgen receptor activation and modulation of estrogen metabolism. This technical guide provides a foundational understanding of its chemical and biological properties. Further research is required to fully elucidate its detailed spectroscopic characteristics, optimize its synthesis, and further explore its therapeutic potential and signaling pathways in various disease contexts.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. academic.oup.com [academic.oup.com]
- 2. Calusterone - Wikipedia [en.wikipedia.org]
- 3. Calusterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effect of 7beta, 17alpha-dimethyltestosterone (calusteron) on testosterone metabolism in women with advanced breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Calusterone | C21H32O2 | CID 28204 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Calusterone [webbook.nist.gov]

- 7. academic.oup.com [academic.oup.com]
- 8. Antitumor Efficacy of 7β , 17α -Dimethyltestosterone (Calusterone) in Advanced Female Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Calusterone structure and chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1668235#calusterone-structure-and-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com